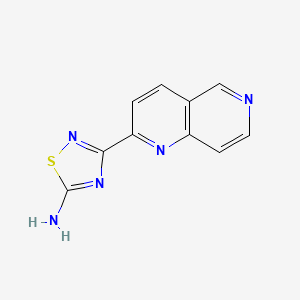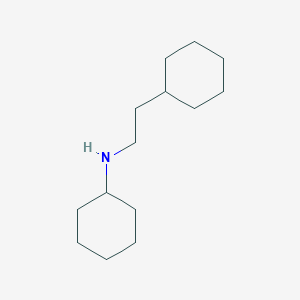
N-(2-cyclohexylethyl)cyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyclohexylethyl)cyclohexanamine is an organic compound belonging to the class of aliphatic amines It is characterized by the presence of a cyclohexyl group attached to an ethyl chain, which is further connected to a cyclohexanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexylethyl)cyclohexanamine can be achieved through several methods. One common approach involves the hydrogenation of aniline using cobalt- or nickel-based catalysts. The reaction proceeds as follows:
C6H5NH2+3H2→C6H11NH2
Another method involves the alkylation of ammonia using cyclohexanol. This process requires specific reaction conditions, including the presence of a catalyst and controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process is designed to be efficient and cost-effective, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-cyclohexylethyl)cyclohexanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the amine group and the cyclohexyl moiety.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using molecular oxygen over alumina-based catalysts.
Reduction: Reduction reactions typically involve the use of hydrogen gas and metal catalysts to convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include cyclohexanone oxime, substituted amines, and other derivatives. These products have significant industrial and research applications .
Applications De Recherche Scientifique
N-(2-cyclohexylethyl)cyclohexanamine has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of N-(2-cyclohexylethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can undergo oxidation to form cyclohexanone oxime, which is a key intermediate in the production of ε-caprolactam, a precursor for Nylon-6. The oxidation process is catalyzed by alumina-based catalysts and involves the formation of a Schiff base intermediate .
Comparaison Avec Des Composés Similaires
N-(2-cyclohexylethyl)cyclohexanamine can be compared with other similar compounds, such as cyclohexylamine and N-(2-phenylethyl)cyclohexanamine. These compounds share structural similarities but differ in their chemical properties and applications:
Propriétés
Formule moléculaire |
C14H27N |
|---|---|
Poids moléculaire |
209.37 g/mol |
Nom IUPAC |
N-(2-cyclohexylethyl)cyclohexanamine |
InChI |
InChI=1S/C14H27N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h13-15H,1-12H2 |
Clé InChI |
GHMJGQPYHORYHA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCNC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


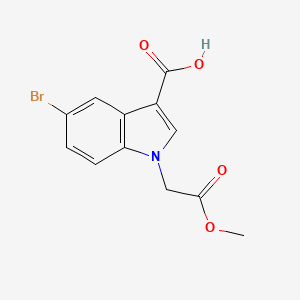
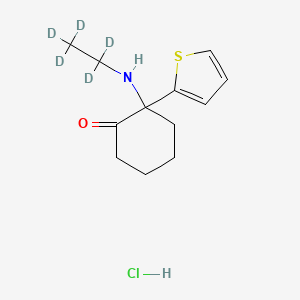
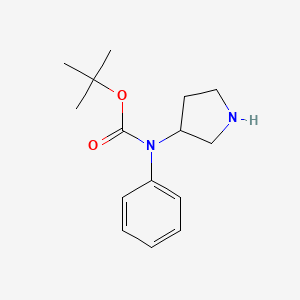
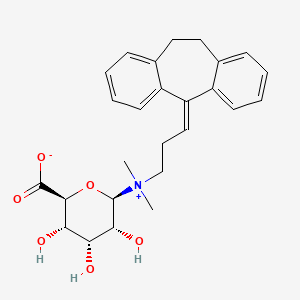
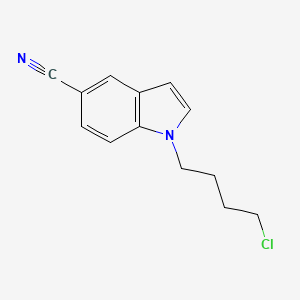
![Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13864054.png)
![3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13864064.png)
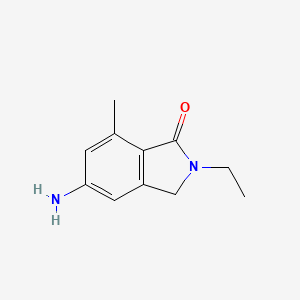
![4-[(2,6-Dichlorophenyl)methoxy]aniline](/img/structure/B13864073.png)
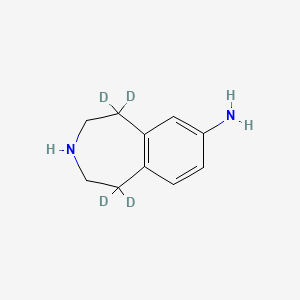
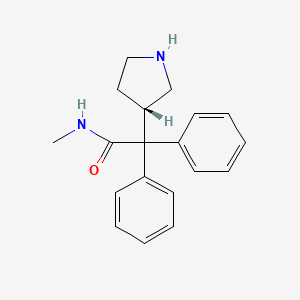
![VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)](/img/structure/B13864096.png)

